methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring in the structure imparts significant stability and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring .
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, often CuSO4 and sodium ascorbate, in a suitable solvent such as water or a mixture of water and an organic solvent.
Product Formation: The reaction proceeds smoothly at room temperature or slightly elevated temperatures, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being investigated for its potential as an anticancer and antiviral agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which enhance its binding affinity to biological targets. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole hybrids with amine-ester functionality.
Pyrazole Derivatives: Compounds containing pyrazole scaffolds, which also exhibit diverse biological activities.
Uniqueness
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylate is unique due to the presence of both the triazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-(4-phenyltriazol-1-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-14(18)13-12(7-8-20-13)17-9-11(15-16-17)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBALXIFUDUDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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